3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.
Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or potassium permanganate.
Addition of the phenylpropyl group: This step can be accomplished through a Friedel-Crafts alkylation, where the indole reacts with a phenylpropyl halide in the presence of a Lewis acid catalyst.
Formation of the oxo group: The oxo group can be introduced through an oxidation reaction, using reagents such as chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Biology: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-3-{2-oxo-2-[4-(methyl)phenyl]ethyl}-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
- 3-hydroxy-3-{2-oxo-2-[4-(ethyl)phenyl]ethyl}-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
- 3-hydroxy-3-{2-oxo-2-[4-(tert-butyl)phenyl]ethyl}-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of 3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and the resulting chemical properties. The presence of the isopropyl group on the phenyl ring, along with the hydroxy and oxo groups, provides unique reactivity and potential for diverse applications compared to its similar compounds.
Properties
Molecular Formula |
C28H29NO3 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]-1-(3-phenylpropyl)indol-2-one |
InChI |
InChI=1S/C28H29NO3/c1-20(2)22-14-16-23(17-15-22)26(30)19-28(32)24-12-6-7-13-25(24)29(27(28)31)18-8-11-21-9-4-3-5-10-21/h3-7,9-10,12-17,20,32H,8,11,18-19H2,1-2H3 |
InChI Key |
JCMHWJZABAYRTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC4=CC=CC=C4)O |
Origin of Product |
United States |
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